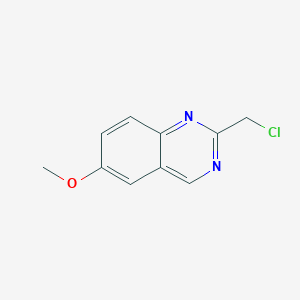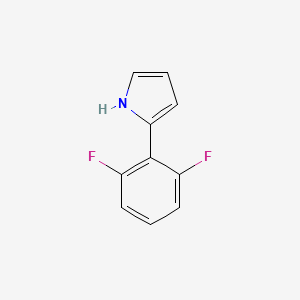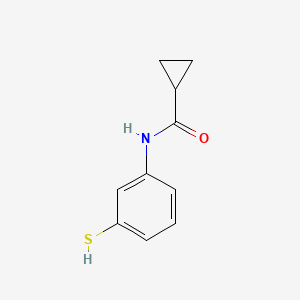
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a furan ring, a benzodiazole ring, and a carboximidamide group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of furan-2-carboxaldehyde with 2-aminobenzohydrazide under acidic conditions to form the intermediate hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted benzodiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, inhibiting their function and leading to cell death.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzimidazole: Similar structure but lacks the hydroxyl and carboximidamide groups.
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzothiazole-6-carboximidamide: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.
2-(furan-2-yl)-N-hydroxy-1H-1,3-benzoxazole-6-carboximidamide: Contains an oxygen atom in place of the nitrogen in the benzodiazole ring.
Uniqueness
The presence of the hydroxyl and carboximidamide groups in 2-(furan-2-yl)-N-hydroxy-1H-1,3-benzodiazole-6-carboximidamide imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its ability to form hydrogen bonds and interact with biological targets, making it a more potent antimicrobial and anticancer agent.
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) |
InChI Key |
BKNPJBIMJIGXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15046246.png)
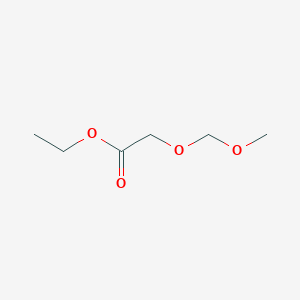



![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)
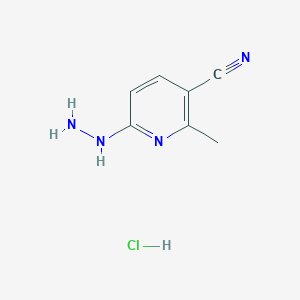

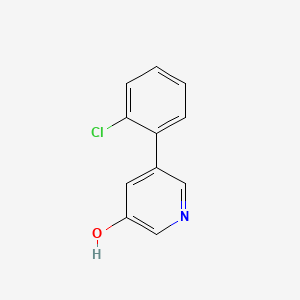
![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)
